molecular formula C7H10O5 B14320792 2-Methoxy-2-oxoethyl 3-oxobutanoate CAS No. 112641-77-7

2-Methoxy-2-oxoethyl 3-oxobutanoate

Cat. No.: B14320792
CAS No.: 112641-77-7
M. Wt: 174.15 g/mol
InChI Key: SWZLBYJUUOSWGB-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl 3-oxobutanoate is an organic compound with the molecular formula C7H10O5 It is a derivative of butanoic acid and is characterized by the presence of both methoxy and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-oxoethyl 3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxobutanoic acid with methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-oxoethyl 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-oxoethyl 3-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)3-6(9)12-4-7(10)11-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZLBYJUUOSWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616948
Record name 2-Methoxy-2-oxoethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-77-7
Record name 2-Methoxy-2-oxoethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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